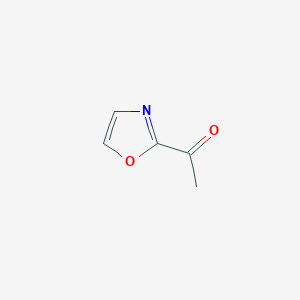![molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0](/img/structure/B1319452.png)
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chiral Resolution Reagent
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine and similar compounds have been explored for their use in chiral resolution. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic enantiopure chiral resolution reagent, demonstrates effectiveness in regioselective ring-opening reactions with various α-chiral primary and secondary amines. This property makes it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Novel Molecule for Security Ink
A novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, has been synthesized and exhibits multi-stimuli response. This molecule shows potential in applications like security inks due to its morphological dependant fluorochromism, which can reversibly occur under mechanical force or pH stimuli (Xiao-lin Lu & M. Xia, 2016).
Antitumor Activity
The derivative 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar chemical structure, has demonstrated antitumor activity by inhibiting the proliferation of certain cancer cell lines. This highlights the potential therapeutic applications of compounds derived from 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine (Xuechen Hao et al., 2017).
Fluorescent Molecular Probes
Fluorinated fluorophores, such as derivatives of 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine, are valuable in biological studies. Their ability to label intracellular targets and components makes them suitable for chemical biology investigations, particularly in studying acidic cellular compartments like endosomes (Zachary R. Woydziak et al., 2013).
OLEDs and Electronic Applications
Compounds structurally related to 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine have been explored in the field of organic light-emitting diodes (OLEDs). For instance, a new bipolar fluorophore based on this structure demonstrates impressive performance in non-doped OLEDs, exhibiting high efficiency and low efficiency roll-off at high brightness (B. Liu et al., 2016).
作用機序
Target of Action
The primary target of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is the long chain free fatty acid (LCFA) receptor 4 (FFA4) , previously known as G protein–coupled receptor 120, or GPR120 . This receptor plays a crucial role in mediating the effects of LCFAs on glucose homeostasis, inflammation, and gut hormone secretion .
Mode of Action
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine acts as a potent and selective agonist for FFA4 . It interacts with FFA4, leading to the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . This interaction also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for LCFAs, including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting the release of proinflammatory mediators from RAW264.7 macrophages .
Pharmacokinetics
The compound’s interaction with ffa4 leads to rapid internalization of the receptor, suggesting that it may have a relatively fast onset of action
Result of Action
The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several molecular and cellular effects. It stimulates glucagon-like peptide-1 secretion, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects suggest promise for FFA4 as a therapeutic target for conditions such as type 2 diabetes and obesity .
特性
IUPAC Name |
2-fluoro-4-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQWLSOOILBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602377 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893735-45-0 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
